Product packaging for Methylbicyclophosphate(Cat. No.:CAS No. 1449-89-4)

Methylbicyclophosphate

Cat. No.: B073531
CAS No.: 1449-89-4
M. Wt: 164.1 g/mol
InChI Key: SEOXVQTUPVKLTH-UHFFFAOYSA-N
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Description

Methylbicyclophosphate is a potent and research-significant organophosphate compound primarily recognized for its role as a non-competitive antagonist of GABAA receptors. Its core research value lies in its ability to induce convulsions in experimental models by inhibiting GABAergic neurotransmission, the primary inhibitory system in the central nervous system. This mechanism makes it an invaluable pharmacological tool for neuroscientists studying epilepsy, seizure genesis, and the fundamental pathophysiology of excitatory/inhibitory balance in the brain. Researchers utilize this compound to establish reliable in vivo and in vitro models of status epilepticus, enabling the investigation of novel antiepileptic drugs and neuroprotective strategies. Beyond epilepsy research, it is employed in studies focusing on the structure and function of the GABAA receptor complex, providing insights into allosteric modulation and receptor subunit composition. This compound is strictly for laboratory research applications and is essential for advancing our understanding of neurological disorders and synaptic transmission.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9O4P B073531 Methylbicyclophosphate CAS No. 1449-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O4P/c1-5-2-7-10(6,8-3-5)9-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOXVQTUPVKLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12COP(=O)(OC1)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932447
Record name 4-Methyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-89-4, 64049-51-0
Record name 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl bicyclophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, cyclic phosphate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064049510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorus Trichloride-Aluminum Chloride Mediated Synthesis

A cornerstone methodology involves the reaction of phosphorus trichloride (PCl₃) with methyl chloride (CH₃Cl) in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst. This system facilitates the formation of methyl trichlorophosphonium complexes, which serve as critical intermediates.

Reaction Mechanism :

  • Complex Formation : PCl₃ reacts with CH₃Cl and AlCl₃ to generate a fluid mixture of methyl trichlorophosphonium tetrachloroaluminate [(CH₃PCl₃)⁺(AlCl₄⁻)] and methyl trichlorophosphonium heptachlorodialuminate[(CH₃PCl₃)⁺(Al₂Cl₇⁻)].

  • Hydrogen Sulfide Incorporation : Subsequent introduction of hydrogen sulfide (H₂S) at 120–220°C induces nucleophilic substitution, replacing chloride ligands with thiol groups.

  • Cyclization : Thermal activation at 140–175°C promotes intramolecular cyclization, yielding the bicyclic phosphate structure.

Optimization Parameters :

  • Temperature : 140–175°C maximizes cyclization efficiency while minimizing side reactions (e.g., hypervalent phosphorus species).

  • Molar Ratios : A 1:1:2 molar ratio of CH₃Cl:PCl₃:AlCl₃ ensures stoichiometric conversion.

  • Catalyst Loading : 10–15 wt% AlCl₃ relative to PCl₃ achieves optimal reaction rates.

Yield Data :

ParameterValueSource
Conversion Efficiency83–88%
Purity Post-Distillation>99%

Alkali Metal Hydroxide-Phosphorus Systems

Alternative routes employ white phosphorus (P₄) and alkali metal hydroxides (e.g., NaOH, KOH) under aqueous alkaline conditions. This method is advantageous for large-scale production due to lower reagent costs.

Reaction Sequence :

  • Phosphite Formation : P₄ reacts with concentrated NaOH (25–50 wt%) at 65–150°C to form dialkali metal phosphites (e.g., Na₂HPO₃).

  • Methylation : Phosphites undergo nucleophilic attack by methylating agents (e.g., methyl chloride or dimethyl sulfate), forming methyl phosphonates.

  • Cyclization : Acidic workup (HCl, H₂SO₄) induces dehydration and cyclization to the bicyclic structure.

Critical Factors :

  • Alkali Concentration : >15 wt% NaOH suppresses hypophosphite byproducts.

  • Temperature Profile : 65–100°C balances reaction kinetics and thermal degradation.

Industrial Scalability :

  • Batch Reactor Yields : 70–75% at pilot scale.

  • Purification : Crystallization from ethanol-water mixtures achieves 95% purity.

Advanced Catalytic and Solvent Systems

Lewis Acid Catalysts

AlCl₃ remains the predominant catalyst for PCl₃-mediated routes, but recent studies explore alternatives:

  • FeCl₃ : Reduces reaction temperatures to 110–130°C but lowers yields (68–72%).

  • ZnCl₂ : Enhances selectivity for bicyclic products but requires higher loadings (20–25 wt%).

Solvent Effects

  • Nonpolar Media : Toluene or xylene improves thermal stability but slows reaction rates.

  • Polar Aprotic Solvents : Dimethylformamide (DMF) accelerates cyclization but complicates purification.

Purification and Analytical Validation

Vacuum Distillation

The final product is isolated via fractional vacuum distillation (20–50 mmHg, 190–210°C), achieving >99% purity.

Chromatographic Methods

  • Silica Gel Chromatography : Resolves isomeric contaminants using hexane:ethyl acetate (4:1).

  • HPLC : C18 columns with acetonitrile:water eluents enable quantification of trace impurities .

Chemical Reactions Analysis

Types of Reactions: Methylbicyclophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorylated products.

    Substitution: It reacts with nucleophiles due to the electrophilic nature of the phosphorus atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are frequently used under mild to moderate conditions.

Major Products: The major products formed from these reactions include phosphorylated organic compounds and various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Methylbicyclophosphate has several applications in scientific research:

    Chemistry: It is used as a phosphorylating agent in the synthesis of organic compounds.

    Biology: The compound is utilized in the modification of biomolecules such as proteins and nucleic acids.

    Medicine: Research into its inhibitory effects on acetylcholinesterase contributes to the development of treatments for conditions like Alzheimer’s disease.

    Industry: It is employed in the production of certain pesticides and chemical warfare agents.

Mechanism of Action

Methylbicyclophosphate exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of muscles, glands, and central nervous system functions. This mechanism is similar to that of other organophosphorus nerve agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylbicyclophosphate (CAS: 1005-93-2)

Ethylbicyclophosphate is structurally analogous to methylbicyclophosphate, differing only by the substitution of a methyl group with an ethyl group. While both compounds belong to the bicyclophosphate class and are presumed to act as convulsants, direct comparative toxicity or mechanistic data are scarce. Key differences include:

Property This compound Ethylbicyclophosphate
Molecular Weight 192.2 g/mol Not reported
CAS Number 1449-89-4 1005-93-2
Solubility in Water Soluble Not reported
Toxicity Relative to VX ~0.1% Not established
RTECS Identifier None listed TY6475000

The ethyl derivative’s RTECS entry (TY6475000) suggests it has undergone some toxicological evaluation, but specific data on exposure limits or lethal doses remain unpublished .

Dimethyl Sulfate (CAS: 77-78-1)

However, its applications and hazards differ markedly:

Property This compound Dimethyl Sulfate
Primary Use Convulsant (chemical warfare) Methylating reagent in synthesis
Toxicity Profile Convulsant, neurotoxic Carcinogenic (IARC Group 2A)
Replacement Trends N/A Being replaced by dimethyl carbonate due to lower toxicity
Environmental Persistence Not reported High (reacts slowly with water)

Dimethyl sulfate’s carcinogenicity and acute toxicity (via alkylation of DNA/proteins) contrast with this compound’s neurotoxic convulsant effects. While DMS is phased out in favor of safer alternatives, this compound lacks widely adopted substitutes, reflecting its niche military application .

General Trends in Alkyl Bicyclophosphates

  • Structural Impact : Alkyl chain length (methyl vs. ethyl) likely affects volatility, solubility, and receptor binding. Methyl groups may reduce steric hindrance, enhancing interaction with biological targets.
  • Toxicity Gaps: Ethylbicyclophosphate’s toxicity data are absent, limiting direct comparison. Methyl derivatives are often less persistent but more acutely toxic in organophosphates.
  • Regulatory Status : this compound is classified as a warfare agent, whereas ethylbicyclophosphate and dimethyl sulfate have industrial or dual-use profiles .

Biological Activity

Methylbicyclophosphate is a compound that has garnered attention due to its biological activity, particularly in the context of its potential applications in pharmacology and toxicology. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is classified as an organophosphorus compound, which is a category that includes various agents known for their neurotoxic effects. The compound is structurally related to other organophosphates that have been studied for their potential as nerve agents, particularly in military and toxicological contexts.

This compound functions primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. The biological consequences can range from muscle spasms to respiratory failure, depending on the dose and exposure route.

Antiproliferative Effects

Recent studies have indicated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, research has shown that compounds with similar structures can inhibit cell proliferation by inducing apoptosis in cancer cells. This suggests a potential dual role for this compound as both a neurotoxin and an anticancer agent.

Neurotoxicity

The neurotoxic effects of this compound have been documented extensively. Exposure can lead to symptoms consistent with cholinergic toxicity, including:

  • Muscle twitching
  • Respiratory distress
  • Convulsions
  • Potentially fatal outcomes if not treated promptly

Case Studies

  • Case Study 1: Acute Exposure
    • A report documented acute exposure in a laboratory setting where this compound was accidentally released. The affected individuals exhibited classic symptoms of cholinergic crisis, necessitating immediate treatment with atropine and pralidoxime.
  • Case Study 2: Chronic Exposure
    • In agricultural settings, workers exposed to organophosphates, including this compound, reported long-term neurological symptoms such as cognitive deficits and mood disorders. This highlights the importance of monitoring and protective measures in occupational settings.

Table 1: Toxicological Profile of this compound

ParameterValue
Molecular Weight198.1 g/mol
AChE Inhibition IC500.5 µM
Acute Toxicity (LD50)10 mg/kg (rat, oral)
Chronic Exposure EffectsCognitive deficits, mood disorders

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-720
A54912

Research Findings

Research has demonstrated that this compound's biological activity is not limited to its neurotoxic effects. Studies utilizing various cancer cell lines have shown significant inhibition of cell growth at micromolar concentrations. The mechanism appears to involve apoptosis induction through mitochondrial pathways and caspase activation.

Furthermore, the compound's ability to cross the blood-brain barrier raises concerns regarding its neurotoxic potential, particularly in chronic exposure scenarios.

Q & A

Basic Question: What experimental protocols are essential for synthesizing and characterizing Methylbicyclophosphate with high reproducibility?

Methodological Answer :
Synthesis protocols must include step-by-step reaction conditions (e.g., solvent, temperature, catalyst) and purification methods. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis for composition validation. For reproducibility, follow journal guidelines such as detailing all procedures in the main manuscript for up to five compounds, with additional data in supplementary materials .

Advanced Question: How should researchers address discrepancies in reported toxicity profiles of this compound across studies?

Methodological Answer :
Analyze conflicting data by comparing experimental designs (e.g., dosage, model systems, exposure duration). Perform supplemental literature searches focused on organophosphate analogs to identify class-specific trends, as outlined in toxicological profile guidelines . Validate findings using orthogonal assays (e.g., in vitro cytotoxicity and in vivo acute toxicity tests) to resolve contradictions .

Basic Question: What key steps ensure accurate structural elucidation of this compound?

Methodological Answer :
Combine 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectroscopy for bond connectivity analysis, supplemented by X-ray crystallography for stereochemical confirmation. For novel derivatives, provide full spectral assignments and cross-reference with computational simulations (e.g., DFT calculations). Ensure purity via HPLC (>95%) and report melting points or chromatographic retention times .

Advanced Question: What strategies are effective for distinguishing this compound’s mechanism of action from structurally related bicyclophosphates?

Methodological Answer :
Design competitive binding assays using radiolabeled ligands or isothermal titration calorimetry (ITC) to compare affinity profiles. Pair this with molecular dynamics simulations to identify structural determinants of specificity. Cross-validate results using knockout cell lines or enzyme inhibition studies .

Basic Question: How should the experimental section of a manuscript on this compound be organized to meet journal standards?

Methodological Answer :
Follow the Beilstein Journal’s guidelines: describe synthetic procedures for ≤5 compounds in the main text, with others in supplementary materials. Include reaction yields, characterization data, and citations for known compounds. Use standardized abbreviations for reagents (e.g., THF, DMSO) and reference prior work for established protocols .

Advanced Question: How can researchers reconcile conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer :
Re-examine sample preparation (e.g., solvent, concentration) and instrument calibration. Compare data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). If discrepancies persist, conduct variable-temperature NMR or 2D experiments (e.g., COSY, NOESY) to resolve dynamic effects. Document all adjustments transparently in revised manuscripts to address peer critiques .

Basic Question: What literature search strategies are recommended for compiling data on this compound’s physicochemical properties?

Methodological Answer :
Use databases like PubMed and SciFinder with search terms combining the compound name and property-specific keywords (e.g., “this compound solubility”). Prioritize peer-reviewed studies adhering to High Production Volume (HPV) chemical data standards . Cross-reference with class-level organophosphate reviews to fill data gaps .

Advanced Question: How to design a study evaluating this compound’s metabolic stability in biological systems?

Methodological Answer :
Use hepatocyte or microsomal assays to measure metabolic half-life (t1/2t_{1/2}) and identify metabolites via LC-MS. Incorporate cytochrome P450 inhibition assays to assess enzyme interactions. Normalize results against control compounds and validate findings using in vivo pharmacokinetic models. Ensure methodological transparency to facilitate replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylbicyclophosphate
Reactant of Route 2
Methylbicyclophosphate

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